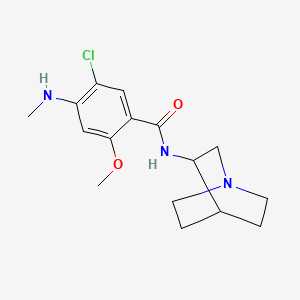
Mezacopride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mezacopride is a chemical compound known for its pharmacological properties, particularly its interaction with serotonin receptors. It is a potent antagonist at the 5-hydroxytryptamine 3 receptor and an agonist at the 5-hydroxytryptamine 4 receptor . This dual action makes it a compound of interest in various therapeutic applications, including its potential anxiolytic and nootropic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mezacopride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoyl chloride with an amine.
Introduction of the Quinuclidine Moiety: The quinuclidine moiety is introduced via nucleophilic substitution reactions.
Final Coupling and Purification: The final step involves coupling the intermediate compounds and purifying the final product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure liquid chromatography for purification and advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Mezacopride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinuclidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Mezacopride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of receptor-ligand interactions.
Biology: Investigated for its effects on serotonin receptors and related signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating anxiety, cognitive disorders, and gastrointestinal motility issues.
Mechanism of Action
Mezacopride exerts its effects primarily through its interaction with serotonin receptors. It acts as an antagonist at the 5-hydroxytryptamine 3 receptor, inhibiting its activity, and as an agonist at the 5-hydroxytryptamine 4 receptor, stimulating its activity. These interactions influence various physiological processes, including mood regulation, cognitive function, and gastrointestinal motility .
Comparison with Similar Compounds
Similar Compounds
Zacopride: Shares a similar structure and pharmacological profile with mezacopride, acting on the same serotonin receptors.
Metoclopramide: Another compound that interacts with serotonin receptors but has a different primary use in treating nausea and gastrointestinal disorders.
Uniqueness of this compound
This compound’s unique dual action as both an antagonist and agonist at different serotonin receptors sets it apart from other compounds. This dual action provides a broader range of therapeutic applications and makes it a valuable compound in both research and clinical settings .
Properties
CAS No. |
89613-77-4 |
|---|---|
Molecular Formula |
C16H22ClN3O2 |
Molecular Weight |
323.82 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-18-13-8-15(22-2)11(7-12(13)17)16(21)19-14-9-20-5-3-10(14)4-6-20/h7-8,10,14,18H,3-6,9H2,1-2H3,(H,19,21) |
InChI Key |
DYMNHNMNXIHEHH-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C(=C1)OC)C(=O)NC2CN3CCC2CC3)Cl |
Canonical SMILES |
CNC1=C(C=C(C(=C1)OC)C(=O)NC2CN3CCC2CC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


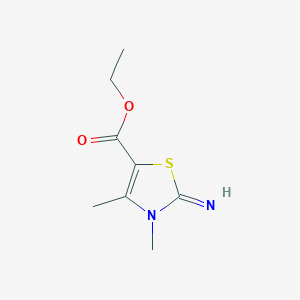
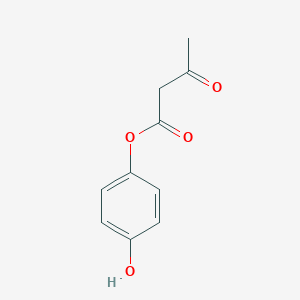
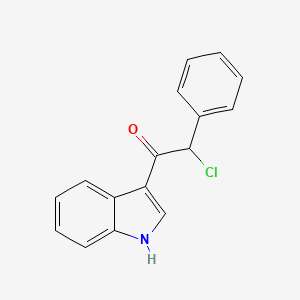

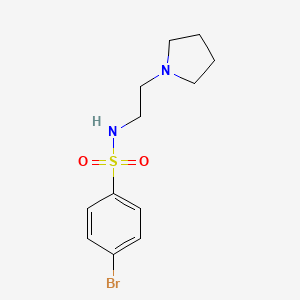
![11-bromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B1623317.png)
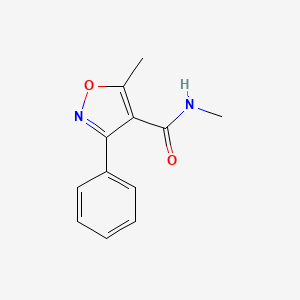
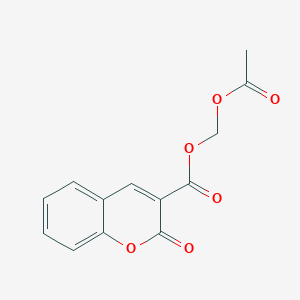
![[3-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1623322.png)
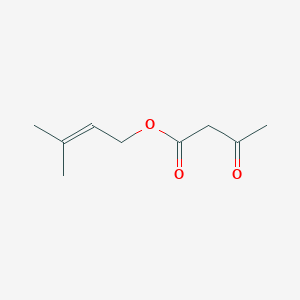
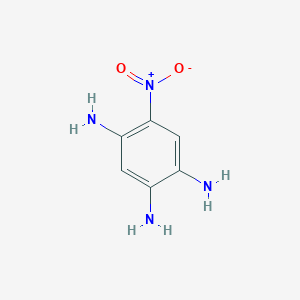
![[(1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic acid](/img/structure/B1623325.png)

![4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1623327.png)
